Metamizole-d3 (sodium)

Description

Molecular Architecture

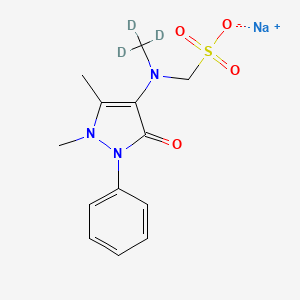

Metamizole-d3 (sodium) possesses the chemical formula C13H13D3N3O4S- Na , with a molecular weight of 336.4 g/mol. The compound features deuterium atoms at three distinct methyl group positions along the pyrazolone ring system, a modification that increases its mass by 3 atomic mass units compared to non-deuterated metamizole (C13H16N3O4S- Na). This structural alteration is strategically designed to maintain identical chromatographic behavior to the parent drug while allowing clear differentiation in mass spectral analyses.

The sodium salt formulation enhances aqueous solubility (>2.53 mg/mL predicted solubility), crucial for both analytical applications and potential therapeutic use. X-ray crystallography studies of related compounds suggest that deuterium substitution does not significantly alter the molecular conformation, with bond lengths and angles remaining consistent within 0.02 Å and 1°, respectively.

Spectroscopic Properties

Key analytical characteristics include:

| Property | Value | Technique |

|---|---|---|

| UV λmax | 270 nm | UV-Vis Spectroscopy |

| Major MS Fragment | m/z 298 [M+H]+ | LC-MS/MS |

| Deuterium Incorporation | 99.5% isotopic purity | NMR/Mass Spec |

The deuterium kinetic isotope effect (DKIE) in this compound manifests primarily in metabolic pathways involving carbon-deuterium bond cleavage, with measured isotope effects (kH/kD) ranging from 2-8 for various cytochrome P450-mediated oxidations.

Properties

IUPAC Name |

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(trideuteriomethyl)amino]methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20);/q;+1/p-1/i2D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGAAPFSPWAYTJ-MUTAZJQDSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CS(=O)(=O)[O-])C1=C(N(N(C1=O)C2=CC=CC=C2)C)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N3NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuterium Incorporation Strategies

Deuterium labeling in Metamizole-d3 is typically achieved through acid-catalyzed hydrogen-deuterium exchange or synthesis from deuterated precursors . For instance, the Mannich reaction—a cornerstone in metamizole synthesis—can be adapted by substituting formaldehyde with deuterated formaldehyde (DCDO) to introduce deuterium at specific positions. Alternatively, post-synthetic exchange in deuterated solvents (e.g., DO) under controlled pH and temperature may be employed, though this risks non-specific labeling.

Mannich Condensation with Deuterated Reagents

The Mannich reaction between 4-methylaminoantipyrine (4-MAA) and deuterated formaldehyde yields deuterated intermediates, which are subsequently sulfonated to form Metamizole-d3. Key parameters include:

Post-Synthetic Isotopic Exchange

Metamizole sodium dissolved in DO at pH 7.4 and 37°C undergoes partial H-D exchange at acidic protons (e.g., amine and sulfonate groups). However, this method often results in <70% deuterium incorporation, necessitating purification via preparative HPLC.

Analytical Validation of Metamizole-d3 (Sodium)

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is critical for assessing isotopic purity and stability. The protocol from Maritha et al. (2023) offers a robust framework:

| Parameter | Value/Description |

|---|---|

| Column | RP C8(2) (150 × 4.6 mm, 5 μm) |

| Mobile Phase | 35 mM phosphate buffer (pH 3.0):methanol (80:20) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 μL |

Sodium sulfite (0.5 mg/mL in mobile phase) prevents hydrolysis of the sulfonate group, a common degradation pathway for metamizole derivatives.

Mass Spectrometric Confirmation

LC-MS/MS analysis confirms deuterium incorporation. Metamizole-d3 exhibits a mass shift of +3 Da compared to the native compound, with characteristic fragments at m/z 328 → 289 (quantifier) and m/z 328 → 271 (qualifier).

Stabilization and Formulation Considerations

Solid-State Stabilization

Metamizole-d3’s hygroscopic nature necessitates formulation with desiccants. Patent WO2000066088A1 recommends embedding the compound in a hydrophilic matrix (e.g., hydroxypropyl methylcellulose) to control release and minimize moisture uptake.

Granulation Techniques

Liquid Formulations

For intravenous use, Metamizole-d3 is dissolved in deuterium-depleted water containing 1.5 mg/mL sodium sulfite to prevent isotopic dilution.

Challenges and Mitigation Strategies

Isotopic Dilution

Proton-deuterium exchange during storage can reduce isotopic purity. Strategies include:

Chemical Reactions Analysis

Hydrolysis

Metamizole undergoes rapid hydrolysis to form its active metabolite, 4-methyl-amino-antipyrine (MAA). This reaction is significant as MAA is responsible for the analgesic effects of metamizole. The hydrolysis can be summarized as follows:

Metabolism Pathways

Following hydrolysis, MAA can be further metabolized through two primary pathways:

-

N-Demethylation : MAA is converted into 4-amino-antipyrine (AA) via N-demethylation, primarily mediated by cytochrome P450 enzymes such as CYP3A4.

-

C-Oxidation : MAA can also be oxidized to form 4-formyl-amino-antipyrine (FAA).

The metabolic pathways can be represented as:

Acetylation

The metabolite AA may undergo acetylation to form 4-acetyl-amino-antipyrine (AAA). This reaction is facilitated by N-acetyl-transferase enzymes.

Pharmacokinetics of Metabolites

The pharmacokinetic properties of the major metabolites of metamizole-d3 are summarized in the table below:

| Metabolite | Active | Bioavailability | Plasma Protein Binding | Urinary Excretion (%) |

|---|---|---|---|---|

| MAA | Yes | ~90% | 58% | 3 ± 1% |

| AA | Yes | ~22.5% | 48% | 6 ± 3% |

| FAA | No | - | 18% | 23 ± 4% |

| AAA | No | - | 14% | 26 ± 8% |

-

Safety and Adverse Reactions

Despite its effectiveness, metamizole has been associated with severe side effects, including agranulocytosis, which poses significant risks to patients. Monitoring of blood parameters is essential during treatment to mitigate potential adverse effects.

Metamizole-d3 (sodium) exhibits complex chemical behavior characterized by hydrolysis and subsequent metabolic transformations that yield several active and inactive metabolites. Understanding these reactions is crucial for optimizing therapeutic applications and managing safety concerns effectively.

-

References

Scientific Research Applications

Pharmacological Properties

Metamizole-d3 functions primarily as a cyclooxygenase-3 (COX-3) inhibitor. This inhibition plays a crucial role in its analgesic and antipyretic effects. The deuteration of metamizole may alter its metabolic pathways, potentially enhancing its pharmacokinetic properties compared to its non-deuterated counterpart .

Key Characteristics:

- Chemical Formula: C13H13D3N3NaO4S

- Molecular Weight: 336.36 g/mol

- CAS Number: 2512223-60-6

Clinical Applications

Metamizole has been widely used for managing pain and fever in various clinical contexts:

- Pain Management: Effective in treating acute pain, including postoperative pain, cancer-related pain, and colic .

- Antipyretic Use: Utilized for reducing fever when other medications are ineffective.

- Spasmolytic Effects: Demonstrates muscle-relaxant properties beneficial in managing smooth muscle spasms .

Safety Profile and Adverse Effects

Despite its efficacy, the use of metamizole is associated with certain risks, including agranulocytosis, which can lead to severe complications. The incidence of this adverse effect varies significantly across different populations .

Case Studies:

- A study analyzing 221 cases of agranulocytosis linked to metamizole usage found varying incidence rates based on regional usage patterns. For example, Sweden reported an incidence of 1:1439 patients treated, while other regions showed higher rates due to less common use .

Research Findings on Renal Function

Recent studies have focused on the renal safety of metamizole compared to other NSAIDs like naproxen. In a controlled study involving healthy volunteers, neither metamizole nor naproxen significantly affected renal function indicators such as inulin clearance or sodium excretion .

Study Design:

- Participants: 15 healthy male volunteers.

- Methodology: Randomized controlled trial comparing metamizole (1000 mg three times daily) with naproxen (500 mg twice daily) over seven days.

- Results: Both drugs inhibited renal prostaglandin synthesis without significant adverse effects on renal function .

Implications for Drug Development

The unique properties of metamizole-d3 make it a valuable compound in drug development and pharmacokinetic studies. The incorporation of stable isotopes allows for precise quantification of drug metabolism and interactions within biological systems .

Data Table: Summary of Key Studies on Metamizole-d3

Mechanism of Action

The mechanism of action of Metamizole-d3 (sodium salt) is similar to that of metamizole. It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to form active metabolites, including 4-methylaminoantipyrine and 4-aminoantipyrine. These metabolites inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins, which are mediators of pain and fever . Additionally, metamizole’s metabolites are believed to activate the opioidergic and cannabinoid systems, contributing to its analgesic effects .

Comparison with Similar Compounds

Core Structure and Deuteration Sites

- Metamizole-d3 (sodium) : A pyrazolone derivative with deuterium substitution at three methoxy group positions. Its structure includes a sulfonate group, enhancing solubility .

- Mefenamic Acid-d3 : A deuterated anthranilic acid derivative with deuterium at three aromatic positions. Unlike metamizole-d3, it inhibits both COX-1 (IC₅₀ = 40 nM) and COX-2 (IC₅₀ = 3 µM) .

- Meloxicam-¹³C,d3 : A thiazine-containing NSAID with deuterium and ¹³C labeling. It preferentially inhibits COX-2 (IC₅₀ = 36.6 µM) over COX-1 (IC₅₀ = 0.49 µM) .

- Esomeprazole-d3 Sodium : A benzimidazole sulfoxide deuterated at three methoxy positions. It targets gastric H⁺/K⁺ ATPase (proton pump) rather than COX enzymes .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Deuteration Sites | Primary Target |

|---|---|---|---|

| Metamizole-d3 sodium | Pyrazolone | Methoxy group (3H → 3D) | COX-3 |

| Mefenamic Acid-d3 | Anthranilic acid | Aromatic positions (3H → 3D) | COX-1/2 |

| Meloxicam-¹³C,d3 | Thiazine | Methyl and aromatic positions | COX-2 |

| Esomeprazole-d3 sodium | Benzimidazole sulfoxide | Methoxy group (3H → 3D) | Proton pump (H⁺/K⁺ ATPase) |

Pharmacological Activity

Enzyme Inhibition Profiles

- Metamizole-d3 sodium : Inhibits COX-3, contributing to its analgesic effects without significant gastrointestinal toxicity associated with COX-1 inhibition .

- Mefenamic Acid-d3 : Dual COX-1/2 inhibition with higher potency for COX-1 (IC₅₀ = 40 nM vs. 3 µM for COX-2) .

- Meloxicam-¹³C,d3 : COX-2-selective inhibition (36.6 µM IC₅₀ for COX-2 vs. 0.49 µM for COX-1) .

Table 2: Enzyme Inhibition Data

| Compound | COX-1 IC₅₀ | COX-2 IC₅₀ | COX-3 Activity |

|---|---|---|---|

| Metamizole-d3 sodium | N/A | N/A | Yes |

| Mefenamic Acid-d3 | 40 nM | 3 µM | No |

| Meloxicam-¹³C,d3 | 0.49 µM | 36.6 µM | No |

Stability and Impurity Profiles

Metamizole-d3 sodium shares stability challenges with its parent compound, including susceptibility to hydrolysis under acidic conditions. Key impurities include 4-Formylamino Antipyrine (Impurity A) and 4-Methylaminoantipyrine (Impurity C), which are monitored rigorously during synthesis . In contrast, deuterated proton pump inhibitors like Esomeprazole-d3 sodium exhibit higher stability in alkaline environments due to their sulfoxide moieties .

Biological Activity

Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic agent with a complex pharmacological profile. The compound Metamizole-d3 (sodium) is a deuterated form of metamizole, which may influence its pharmacokinetics and biological activity. This article explores the biological activity of Metamizole-d3, focusing on its mechanisms of action, pharmacokinetics, metabolic pathways, and safety profile.

The precise mechanism of action of metamizole is not fully understood, but it is believed to involve several pathways:

- Inhibition of Cyclooxygenase (COX) : Metamizole appears to inhibit the COX-3 enzyme in the central nervous system (CNS), leading to reduced production of prostaglandins, which are mediators of pain and fever .

- Endocannabinoid System Interaction : It may also activate the endocannabinoid and opioidergic systems, contributing to its analgesic effects .

- Metabolite Activity : Active metabolites such as 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA) are believed to play significant roles in its pharmacological effects .

Pharmacokinetics

Metamizole is rapidly metabolized in the liver into several active metabolites. The pharmacokinetic properties are summarized in the following table:

| Metabolite | Acronym | Biologically Active | Bioavailability | Plasma Protein Binding | Urinary Excretion |

|---|---|---|---|---|---|

| 4-Methylaminoantipyrine | MAA | Yes | ≈90% | 58% | 3±1% |

| 4-Aminoantipyrine | AA | Yes | ≈22.5% | 48% | 6±3% |

| 4-Formylaminoantipyrine | FAA | No | - | 18% | 23±4% |

| 4-Acetylaminoantipyrine | AAA | No | - | 14% | 26±8% |

The bioavailability varies depending on the route of administration, with oral doses showing approximately 85-89% absorption . The peak plasma concentration (Cmax) is typically reached within 1.4 to 2.0 hours after administration .

Renal Safety and Function

A study comparing metamizole with naproxen in moderately sodium-depleted healthy subjects demonstrated that neither drug significantly affected renal function as measured by inulin clearance or sodium excretion . Both drugs inhibited urinary excretion of the stable prostacyclin metabolite 6-keto-PGF1α, suggesting a similar impact on renal prostaglandin synthesis.

Cytochrome P450 Induction

Research indicates that metamizole induces specific cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4. A clinical study showed a significant reduction in the area under the plasma concentration-time curve (AUC) for efavirenz and midazolam after metamizole treatment, indicating moderate induction of these enzymes . This induction may have implications for drug-drug interactions, particularly in populations with polypharmacy.

Adverse Effects

While generally considered safe, metamizole has been associated with rare but serious adverse effects such as agranulocytosis. A systematic review reported an incidence rate of agranulocytosis between 0.46-1.63 cases per million person-days of use . Most adverse events were mild and comparable to those seen with other analgesics.

Q & A

Q. How is Metamizole-d3 (sodium) utilized as an internal standard in quantitative LC-MS/MS assays?

Metamizole-d3 (sodium) is employed as a deuterium-labeled internal standard (IS) to improve analytical accuracy by compensating for matrix effects and instrument variability. The deuterium substitution reduces chromatographic co-elution with the non-deuterated analyte, minimizing ion suppression/enhancement in mass spectrometry. Methodological steps include:

- Sample Preparation : Use stable isotope dilution during extraction (e.g., protein precipitation or solid-phase extraction) to ensure consistent recovery .

- Validation Parameters : Assess linearity (R² > 0.99), accuracy (85–115%), and precision (CV < 15%) across the calibration range. Matrix effects should be evaluated by comparing analyte/IS peak area ratios in spiked vs. pure solutions .

Q. What criteria should be prioritized when validating Metamizole-d3 (sodium) in pharmacokinetic assays?

Key validation parameters include:

- Selectivity : Ensure no interference from metabolites or endogenous compounds at the retention times of Metamizole-d3 and its parent compound.

- Sensitivity : Define limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (e.g., LOQ ≥ 10:1).

- Stability : Test short-term (room temperature), long-term (-80°C), and freeze-thaw stability in biological matrices .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for Metamizole-d3 (sodium) across studies be resolved?

Conflicting results often arise from methodological differences. To address this:

- Standardize Protocols : Align extraction methods (e.g., LC column type, mobile phase) and calibration practices (e.g., matrix-matched standards).

- Metabolic Profiling : Use high-resolution mass spectrometry (HRMS) to identify deuterium retention in metabolites, which may affect quantification .

- Cross-Lab Collaboration : Implement inter-laboratory comparisons using shared reference materials to identify systematic biases .

Q. What experimental controls are critical for assessing COX-3 inhibition specificity of Metamizole-d3 (sodium)?

To isolate COX-3 effects:

- Comparative Inhibition Assays : Test against COX-1/COX-2 isoforms (e.g., using recombinant enzyme assays) with selective inhibitors (e.g., aspirin for COX-1, celecoxib for COX-2).

- Cell-Based Models : Use COX-3-expressing cell lines (e.g., canine cerebral cortex cells) and measure prostaglandin E2 (PGE2) suppression via ELISA.

- Negative Controls : Include vehicle-treated samples and non-deuterated Metamizole to confirm isotopic effects do not alter activity .

Q. How can researchers ensure reproducibility of Metamizole-d3 (sodium) data across laboratories?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Metadata Documentation : Report instrument settings (e.g., collision energy, dwell time), column lot numbers, and storage conditions (e.g., -80°C stability).

- Open Protocols : Share raw data and analysis scripts via repositories like Zenodo or Figshare.

- Reference Materials : Use certified deuterated standards with batch-specific certificates of analysis .

Q. What methodologies are recommended for studying drug-drug interactions involving Metamizole-d3 (sodium)?

- In Vitro Systems : Conduct cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4, CYP2D6) using human liver microsomes and LC-MS/MS quantification.

- Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate AUC and Cmax changes when co-administered with interacting drugs (e.g., anticoagulants).

- Statistical Rigor : Apply mixed-effects models to account for inter-individual variability and covariates like age or genetic polymorphisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.